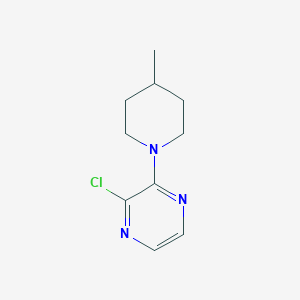
2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine
Vue d'ensemble
Description
“2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” is a chemical compound that falls under the category of heterocyclic building blocks . It has a molecular formula of C10H14ClN3 .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” were not found, it’s worth noting that the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds in similar compounds . This method involves the use of a palladium catalyst and an organoboron reagent .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” were not found, compounds with similar structures have been used in Suzuki–Miyaura cross-coupling reactions .Applications De Recherche Scientifique
Antibacterial Activity
Studies have investigated pyrazine derivatives, including 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine, for their antibacterial activity. Foks et al. (2005) explored the antibacterial activity of pyrazolo[3,4-b]pyrazine and -pyridine derivatives, finding elevated activity towards anaerobic bacteria (Foks et al., 2005). Another study by Doležal et al. (2006) focused on substituted pyrazinecarboxamides and their antibacterial effects (Doležal et al., 2006).
DNA Binding and Antimicrobial Properties
Research by Mech-Warda et al. (2022) explored the physicochemical and antimicrobial properties of chlorohydrazinopyrazine, a compound closely related to 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine. This study highlighted the compound's high affinity to DNA and potential clinical applications due to its lack of toxicity towards human dermal keratinocytes (Mech-Warda et al., 2022).
Potential Pesticide Applications
Hou et al. (1993) researched the reaction of 2,3-dichloro-5,6-dicyanopyrazine with enamines and tertiary amines, producing aminovinyl-substituted pyrazine derivatives of interest as potential pesticides (Hou, Oshida, & Matsuoka, 1993).
Optoelectronic Applications
Meti et al. (2017) conducted research on the synthesis of dipyrrolopyrazine, highlighting the potential of pyrazine derivatives, including 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine, in organic optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).
Applications in Tuberculosis Treatment
Research by Foks et al. (2005) on the synthesis and tuberculostatic activity of 4-Substituted 3,4,5,6-Tetrahydro-2H-[1,2′]-Bis-Pyrazine Derivatives, using 2-chloro-3-cyanopyrazine, highlights the relevance of pyrazine derivatives in tuberculosis treatment (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).
Synthesis of Pyrazine Derivatives
Jeong, Dong, Rahman, and Marquis (2010) developed an efficient synthesis method for tetrasubstituted unsymmetrical pyrazines, demonstrating the versatility of 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine in chemical synthesis (Jeong, Dong, Rahman, & Marquis, 2010).
Safety And Hazards
Orientations Futures
While specific future directions for “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” were not found, compounds with similar structures have shown promise in various fields, including pharmaceuticals and organic materials . Therefore, it’s possible that “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” could also find use in these areas.
Propriétés
IUPAC Name |
2-chloro-3-(4-methylpiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULRRVJNLGOSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)
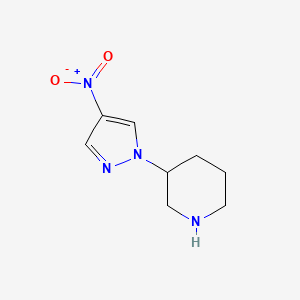
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)
![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)
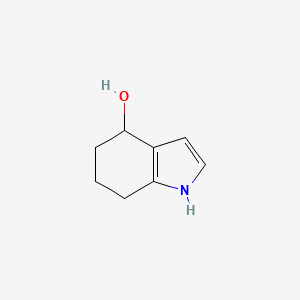
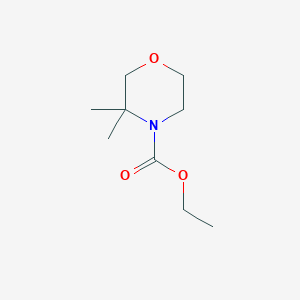

![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)
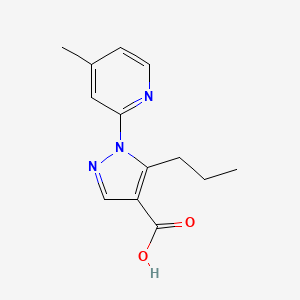
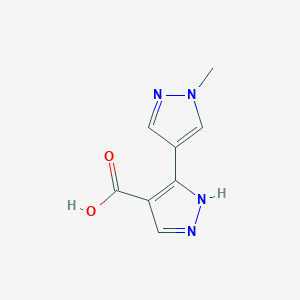
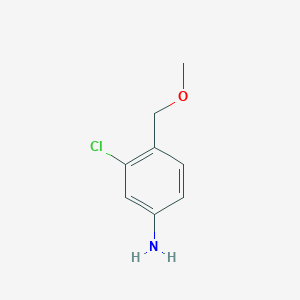
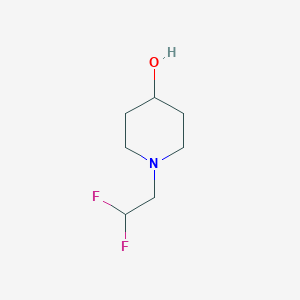
![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)